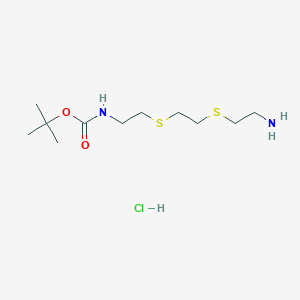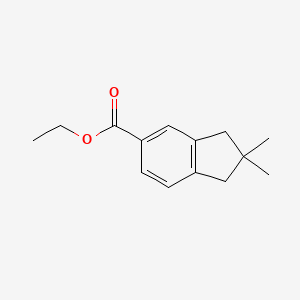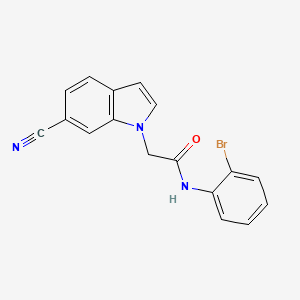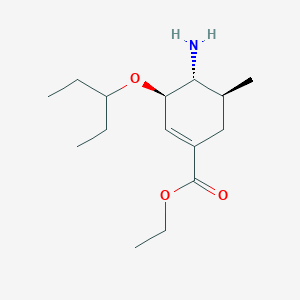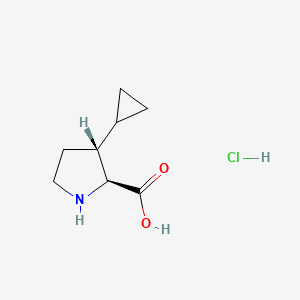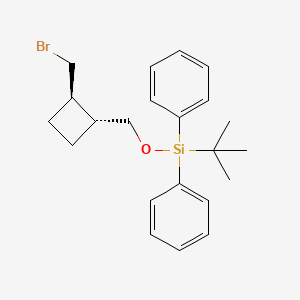
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane is a complex organic compound that features a cyclobutyl ring substituted with a bromomethyl group and a methoxy group, which is further connected to a tert-butyl-diphenylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the tert-Butyl-diphenylsilane Moiety: This moiety can be synthesized by reacting tert-butyl chloride with diphenylsilane in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium cyanide (NaCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties. The presence of the bromomethyl group and the cyclobutyl ring may impart unique biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional groups.
Mecanismo De Acción
The mechanism of action of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane would depend on its specific application. In chemical reactions, the bromomethyl group can act as a reactive site for nucleophilic attack, while the methoxy group can participate in hydrogen bonding or other interactions. The tert-butyl-diphenylsilane moiety provides steric bulk and can influence the overall reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)dimethylsilane: Similar structure but with dimethylsilane instead of diphenylsilane.
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)trimethylsilane: Similar structure but with trimethylsilane instead of diphenylsilane.
Uniqueness
The uniqueness of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane lies in the combination of the cyclobutyl ring, bromomethyl group, and the bulky tert-butyl-diphenylsilane moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H29BrOSi |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(bromomethyl)cyclobutyl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H29BrOSi/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-17-19-15-14-18(19)16-23/h4-13,18-19H,14-17H2,1-3H3/t18-,19-/m0/s1 |
Clave InChI |
ATLSCFUCYNDZTH-OALUTQOASA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CC[C@H]3CBr |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC3CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


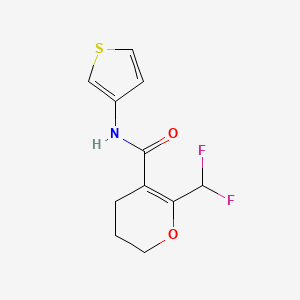
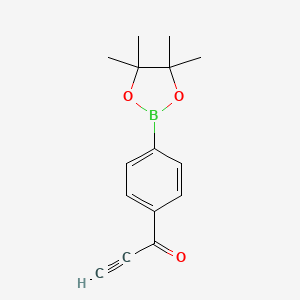

![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)

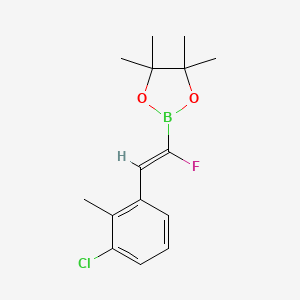
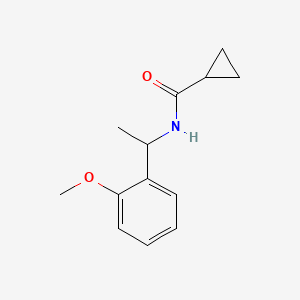
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
